An In-depth Technical Guide to 3-Bromo-2-(3-chlorophenyl)pyridine: Synthesis, Properties, and Reactivity
An In-depth Technical Guide to 3-Bromo-2-(3-chlorophenyl)pyridine: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Bromo-2-(3-chlorophenyl)pyridine, a halogenated biphenyl-pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical and physical properties, provides experimentally grounded synthetic and derivatization protocols, and discusses its potential applications as a key building block in the development of novel therapeutics.
Compound Identification and Physicochemical Properties
3-Bromo-2-(3-chlorophenyl)pyridine is a substituted aromatic heterocyclic compound. Its structure features a pyridine ring arylated at the 2-position with a 3-chlorophenyl group and brominated at the 3-position. This specific arrangement of atoms and functional groups imparts a unique reactivity profile, making it a valuable intermediate for further chemical elaboration.
Table 1: Core Compound Data [1][2]
| Identifier | Value |
| IUPAC Name | 3-Bromo-2-(3-chlorophenyl)pyridine |
| CAS Number | 1417519-07-3 |
| Molecular Formula | C₁₁H₇BrClN |
| Molecular Weight | 268.54 g/mol |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=C(C=CC=N2)Br |
| InChI Key | SUQQTCQCOQOLJU-UHFFFAOYSA-N |
Table 2: Predicted Physicochemical Properties [1]
| Property | Predicted Value | Notes |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | Influences membrane permeability and solubility. |
| LogP (Octanol-Water Partition Coeff.) | 4.16 | Indicates high lipophilicity. |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 1 | The pyridine nitrogen. |
| Rotatable Bonds | 1 | Between the phenyl and pyridine rings. |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | Expected to be high due to molecular weight and polarity. |
| Solubility | Not available | Likely soluble in common organic solvents like DCM, THF, and DMF. |
Synthesis of 3-Bromo-2-(3-chlorophenyl)pyridine
The most logical and established method for the synthesis of 3-Bromo-2-(3-chlorophenyl)pyridine is through a regioselective Suzuki-Miyaura cross-coupling reaction. This approach leverages the differential reactivity of the halogen atoms on a 2,3-dihalopyridine substrate. The carbon-bromine bond is generally more reactive than a carbon-chlorine bond in palladium-catalyzed cross-couplings; however, in the case of 2,3-dibromopyridine, the 2-position is more sterically hindered and electronically distinct, allowing for selective coupling at this position.
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
Caption: Proposed synthesis of 3-Bromo-2-(3-chlorophenyl)pyridine via Suzuki-Miyaura coupling.
Detailed Experimental Protocol:
This protocol is based on established procedures for the selective Suzuki-Miyaura coupling of dihalopyridines.[3][4]
-
Reaction Setup: To a flame-dried Schlenk flask, add 2,3-dibromopyridine (1.0 eq.), 3-chlorophenylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.). Then, add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., a 4:1 ratio).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 3-Bromo-2-(3-chlorophenyl)pyridine.
Spectroscopic Characterization (Predicted)
Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.40 | dd | 1H | H6 (Pyridine) |
| ~7.85 | dd | 1H | H4 (Pyridine) |
| ~7.60 | t | 1H | H2' (Chlorophenyl) |
| ~7.40-7.50 | m | 2H | H4', H6' (Chlorophenyl) |
| ~7.30 | dd | 1H | H5 (Pyridine) |
| ~7.25 | m | 1H | H5' (Chlorophenyl) |
Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | C2 (Pyridine) |
| ~148.0 | C6 (Pyridine) |
| ~140.5 | C4 (Pyridine) |
| ~139.0 | C1' (Chlorophenyl) |
| ~134.5 | C3' (Chlorophenyl) |
| ~130.0 | C5' (Chlorophenyl) |
| ~129.5 | C6' (Chlorophenyl) |
| ~128.0 | C2' (Chlorophenyl) |
| ~127.5 | C4' (Chlorophenyl) |
| ~124.0 | C5 (Pyridine) |
| ~118.0 | C3 (Pyridine) |
Mass Spectrometry (MS): The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The molecular ion peak [M]⁺ would appear as a cluster around m/z 267, 269, and 271.
Infrared (IR) Spectroscopy: Key absorption bands are expected for aromatic C-H stretching (~3100-3000 cm⁻¹), C=C and C=N stretching of the aromatic rings (~1600-1450 cm⁻¹), and C-Br and C-Cl stretching in the fingerprint region.
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-Bromo-2-(3-chlorophenyl)pyridine lies in the differential reactivity of its two halogen atoms, which allows for selective functionalization. The carbon-bromine bond at the 3-position is more susceptible to palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond on the phenyl ring. This provides a handle for introducing a diverse range of substituents.
Key Reactions:
-
Buchwald-Hartwig Amination: The bromine at the 3-position can be selectively displaced with a variety of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand. This reaction is a powerful tool for constructing carbon-nitrogen bonds, which are prevalent in many biologically active molecules.
-
Suzuki-Miyaura Coupling: Further arylation or vinylation at the 3-position can be achieved via a second Suzuki coupling, reacting with another boronic acid or ester.
-
Sonogashira Coupling: The introduction of an alkyne group at the 3-position is possible through a palladium-copper co-catalyzed Sonogashira coupling with a terminal alkyne.
-
Stille Coupling: This reaction allows for the formation of a carbon-carbon bond by reacting with an organotin compound.
-
Negishi Coupling: The use of an organozinc reagent in a palladium- or nickel-catalyzed reaction can also be employed for C-C bond formation at the 3-position.
-
Kumada Coupling: A Grignard reagent can be used to introduce alkyl or aryl groups at the 3-position in the presence of a nickel or palladium catalyst.
Reactivity Workflow:
Caption: Key cross-coupling reactions for the functionalization of 3-Bromo-2-(3-chlorophenyl)pyridine.
Representative Protocol: Buchwald-Hartwig Amination
This protocol is adapted from established methods for the amination of bromopyridines.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq.) to a Schlenk tube.
-
Reagent Addition: Add 3-Bromo-2-(3-chlorophenyl)pyridine (1.0 eq.) and the desired amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction's progress.
-
Work-up and Purification: After cooling, dilute the mixture with an organic solvent, wash with water and brine, dry, and concentrate. Purify the product by column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
Pyridine and biphenyl motifs are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[6] 3-Bromo-2-(3-chlorophenyl)pyridine serves as a versatile scaffold for the synthesis of libraries of compounds for screening against various biological targets.
The ability to selectively functionalize the 3-position allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. The 3-chlorophenyl group provides a lipophilic domain that can engage in hydrophobic interactions within a protein binding pocket, while the pyridine nitrogen can act as a hydrogen bond acceptor. The substituent introduced at the 3-position can be tailored to optimize potency, selectivity, and pharmacokinetic properties.
While specific drugs derived directly from 3-Bromo-2-(3-chlorophenyl)pyridine are not publicly disclosed, this structural class of compounds holds potential for the development of inhibitors for various enzyme families, such as kinases, and modulators of G-protein coupled receptors (GPCRs).
Safety and Handling
As with any halogenated aromatic compound, 3-Bromo-2-(3-chlorophenyl)pyridine should be handled with appropriate safety precautions in a well-ventilated fume hood.[7]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Contact: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local regulations.
A full Safety Data Sheet (SDS) should be consulted before handling this compound.
References
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
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Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. ResearchGate. Available at: [Link]
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Regiochemical flexibility: the optional functionalization of 2,3,5-trihalopyridines at the 4- or 6-position. Infoscience. Available at: [Link]
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Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange. Chemical Communications (RSC Publishing). Available at: [Link]
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3-Bromo-2-chloropyridine | C5H3BrClN | CID 693324. PubChem. Available at: [Link]
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Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available at: [Link]
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(PDF) Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. ResearchGate. Available at: [Link]
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Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Synthetic method of 3-bromopyridine. Eureka | Patsnap. Available at: [Link]
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Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. Available at: [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Available at: [Link]
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